molecular formula C18H19N3O3S B2586856 N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide CAS No. 851987-55-8

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Cat. No.: B2586856
CAS No.: 851987-55-8
M. Wt: 357.43
InChI Key: ICTSEOLDHRSRBA-UHFFFAOYSA-N
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Description

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a specialist research compound designed for investigating novel antimicrobial agents and overcoming multidrug resistance. Its molecular structure integrates a 3,4-dimethoxybenzohydrazide moiety, a pharmacophore known for targeting bacterial efflux pumps like the Multidrug and Toxic Compound Extrusion (MATE) protein, a key contributor to resistance in pathogens such as Staphylococcus aureus . The 5,7-dimethyl-1,3-benzothiazol-2-yl group is a privileged structure in medicinal chemistry, often associated with enhanced biological activity and binding affinity, making this hybrid molecule a valuable scaffold for probing new mechanisms of action . This compound is intended for use in biochemical assays and microbiological studies to evaluate its efficacy against a panel of Gram-positive and Gram-negative bacteria, including S. aureus , Acinetobacter , S. typhi , E. coli , and P. aeruginosa , as well as the fungus C. albicans . Researchers can utilize it to determine minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC), providing critical data on its potency. Its potential to inhibit efflux pumps can be further explored through mechanistic studies and molecular docking simulations to gain deep insights into its binding interactions with target proteins, facilitating structure-activity relationship (SAR) analysis for future structural optimization in antimicrobial drug discovery .

Properties

IUPAC Name

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-7-11(2)16-13(8-10)19-18(25-16)21-20-17(22)12-5-6-14(23-3)15(9-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTSEOLDHRSRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide typically involves the condensation of 5,7-dimethyl-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by interfering with their normal function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Benzohydrazide derivatives vary in substituents on the hydrazone moiety, significantly influencing their biological and physicochemical properties. Key analogues include:

Compound Name Substituent Key Features
4a (N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazide) Aniline (electron-donating -NH₂) High antimicrobial activity (83% yield); IR: 3370 cm⁻¹ (NH₂), 1660 cm⁻¹ (C=O)
4h (N'-((3a,7a-dihydro-1H-indol-3-yl)methylene)-3,4-dimethoxybenzohydrazide) Indole (heteroaromatic) 92% yield but reduced antimicrobial activity due to bulky heteroaromatic group
4i (N'-(quinolin-2-ylmethylene)-3,4-dimethoxybenzohydrazide) Quinoline (heteroaromatic) 69% yield; weak antimicrobial activity, attributed to steric hindrance
Target Compound (N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide) 5,7-Dimethylbenzothiazole Predicted moderate activity; benzothiazole may enhance lipophilicity but reduce potency compared to 4a

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups: Derivatives like 4a (with -NH₂) exhibit high antimicrobial activity, as the amino group enhances electron density and target binding .
  • Heteroaromatic Substituents: Compounds with indole (4h), quinoline (4i), or benzothiazole (target) show reduced activity, likely due to steric bulk or altered electronic profiles that hinder target interaction .
  • Steric Effects : Bulky groups (e.g., 4g , with di-tert-butyl) lower activity despite high yields (85%), emphasizing the need for balanced substituent size .

Antimicrobial Efficacy

  • 4a : MIC values of 4–8 µg/mL against S. aureus and E. coli .
  • 4h/4i : MIC >32 µg/mL, indicating poor efficacy .
  • Target Compound : Predicted MIC ~16–32 µg/mL based on SAR trends, though empirical data are required for confirmation .

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